molecular formula C19H20N4S B5874880 N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline

N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline

Cat. No.: B5874880
M. Wt: 336.5 g/mol
InChI Key: UCUIKXYYEKJPII-UDWIEESQSA-N
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Description

N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline typically involves the condensation of N,N-dimethylaniline with a thiazole derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline involves its interaction with specific molecular targets. The thiazole ring and hydrazone linkage allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline
  • N,N-dimethyl-4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline

Uniqueness

N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-14-4-8-16(9-5-14)18-13-24-19(21-18)22-20-12-15-6-10-17(11-7-15)23(2)3/h4-13H,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUIKXYYEKJPII-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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